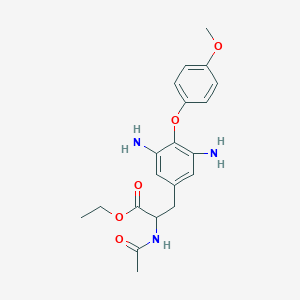

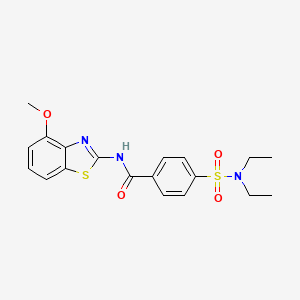

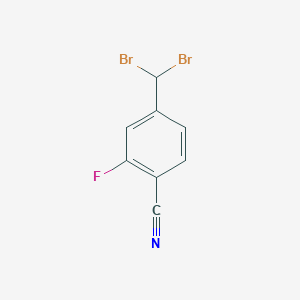

![molecular formula C7H9N5O2 B3267053 2-Amino-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 441746-23-2](/img/structure/B3267053.png)

2-Amino-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Vue d'ensemble

Description

“2-Amino-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a heterocyclic compound . It has been identified as a potential inhibitor of the SARS-CoV-2 main protease, which is crucial in the life cycle of the COVID-19 virus .

Synthesis Analysis

The synthesis of this compound involves a new method that has been described for several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N5O2 . Its average mass is 195.179 Da and its monoisotopic mass is 195.075623 Da .Chemical Reactions Analysis

The inhibitory effect of the synthesized substances was studied in relation to copper in neutral and acidic chloride environments within the concentration range of 0.01–1.00 mM . The best protective properties were characteristic of inhibitors containing aliphatic branched butyl, phenethyl, isopentyl substituents .Applications De Recherche Scientifique

Novel Synthesis of Triazoles and Triazepine Derivatives

Research on derivatives of triazolo[1,5-a]pyrimidin-7-one has led to innovative synthesis methods for triazoles and triazepine derivatives. One study focused on the condensation and intramolecular cyclization of ethoxymethyleneamino-thieno[2,3-d]pyrimidines with amino compounds and isothiocyanates, yielding a variety of substituted amino-triazolopyrimidines and triazepines with potential heterocyclic synthesis applications (Ho & Chou, 2013).

Polycyclic Heterocycles Synthesis

Another study exploited the acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones to synthesize diversely substituted polycyclic derivatives. This method provides rapid access to various [1,2,4]triazolo[1,5-a]pyrimidine scaffolds, illustrating the compound's role in creating complex heterocyclic structures (Pyatakov et al., 2015).

Anti-epileptic Activity

A significant application of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives is in the field of anti-epileptic drug development. Synthesis of novel derivatives based on marine natural product Essramycin demonstrated remarkable anti-epileptic activities, highlighting the therapeutic potential of such compounds (Ding et al., 2019).

Heterocyclic Chemistry in Medicinal and Agricultural Applications

The structural versatility of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has garnered interest in both medicinal and agricultural chemistry. These compounds have found use as herbicides and exhibit a range of biological activities including antiparasitic, antimicrobial, and anticancer properties. Their synthesis routes, including cyclocondensation reactions, have been explored for creating derivatives with targeted biological activities (Scapin et al., 2013).

Reaction with Chlorocarboxylic Acid Chlorides

Research also extends into the reactivity of partially hydrogenated [1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to the synthesis of amides and exploring intramolecular alkylation. This work contributes to the understanding of reaction mechanisms and the synthesis of polycondensed heterocycles (Chernyshev et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target rna viruses, specifically inhibiting the rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the interaction between rdrp subunits pa and pb1, which are crucial for the replication of rna viruses . This suggests that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also interact with these targets to exert its effects.

Biochemical Pathways

Given its potential antiviral activity, it may be involved in the viral replication pathway, specifically by inhibiting the rdrp enzyme, which is crucial for the replication of rna viruses .

Pharmacokinetics

Similar compounds have been noted for their favourable pharmacokinetic properties , suggesting that this compound may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses . Therefore, it’s plausible that 2-amino-5-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also exhibit similar antiviral effects.

Orientations Futures

The future directions of research on “2-Amino-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” could involve further optimization of the synthesis method , as well as more in-depth studies on its inhibitory effects and potential applications in various fields such as medicine and corrosion prevention .

Propriétés

IUPAC Name |

2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-14-3-4-2-5(13)12-7(9-4)10-6(8)11-12/h2H,3H2,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQZZQGDXRFANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327861 | |

| Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

441746-23-2 | |

| Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

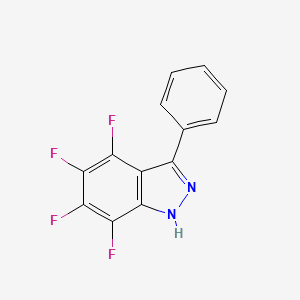

![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3267023.png)

![Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3267031.png)